molecular formula C9H5NO B583516 Oxireno[F]isoquinoline CAS No. 140468-94-6

Oxireno[F]isoquinoline

Cat. No.: B583516
CAS No.: 140468-94-6
M. Wt: 143.145
InChI Key: OOSYNQUQFPJMSY-UHFFFAOYSA-N
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Description

Oxireno[F]isoquinoline is a heterocyclic aromatic organic compound that features a fused ring system comprising an oxirene ring and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxireno[F]isoquinoline typically involves the cyclization of a precursor molecule containing both an oxirene and an isoquinoline framework. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to form the isoquinoline ring . The oxirene ring can be introduced through subsequent cyclization reactions involving appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize metal catalysts and high-pressure conditions to facilitate the formation of the fused ring system. The use of green chemistry principles, such as solvent-free reactions and microwave irradiation, can also enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Oxireno[F]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, organometallic compounds.

Major Products Formed:

    Oxidation: Oxides of this compound.

    Reduction: Reduced forms of this compound.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Oxireno[F]isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxireno[F]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness of Oxireno[F]isoquinoline: this compound stands out due to its fused ring system, which imparts distinct chemical and physical properties

Properties

IUPAC Name

oxireno[2,3-f]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO/c1-2-8-9(11-8)7-3-4-10-5-6(1)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSYNQUQFPJMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(O2)C3=C1C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721607
Record name Oxireno[f]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140468-94-6
Record name Oxireno[f]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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